![molecular formula C15H21N3O2S B2895765 N-cyclohexyl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide CAS No. 946217-60-3](/img/structure/B2895765.png)
N-cyclohexyl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclohexyl group, the pyrimidine ring, and the acetamide group in separate steps, followed by their combination. The sulfur atom could be introduced through a thiol or a sulfide.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclohexyl ring, the pyrimidine ring, and the acetamide group. The sulfur atom would likely form single bonds with the carbon atoms of the pyrimidine ring and the acetamide group.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amine in the acetamide group could participate in acid-base reactions, while the double bonds in the pyrimidine ring could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents, while the nonpolar cyclohexyl group could enhance its solubility in nonpolar solvents .Scientific Research Applications
Heterocyclic Compound Synthesis
Alpha-sulfanyl N-aryl acetamides, when attached to resin via the sulfur atom, can undergo efficient Pummerer cyclisation to give oxindoles, demonstrating the utility of sulfur-links in the convenient construction of heterocyclic products. This method allows for the traceless cleavage of heterocyclic products from the resin using samarium(II) iodide, showcasing a novel approach to oxindole synthesis (McAllister et al., 2003).
Antimicrobial Activity
Compounds with the pyrimidine nucleus, including those synthesized from similar chemical frameworks, display a broad spectrum of biological activities. Research into 8-oxo-10-sulfanylpyrido[4',3':4,5]thieno[3,2-d]pyrimidines, for instance, has shown promising antimicrobial activity against both Gram-positive staphylococci and Gram-negative rods, indicating potential applications in developing new antimicrobial agents (Paronikyan et al., 2016).
Crystal Structure Analysis
The study of crystal structures of compounds containing the 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide framework has provided insights into their conformation and potential interactions. For example, analysis of the crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide revealed a folded conformation stabilized by intramolecular N—H⋯N hydrogen bonds, offering a deeper understanding of molecular interactions at the atomic level (Subasri et al., 2017).
Immunological Activity
Research into carbocyclic muramyl dipeptide analogues, such as N-[trans-2-[[2'-(acetylamino)cyclohexyl]oxy]acetyl]-L-alanyl-D-glutamic acid, has demonstrated immunomodulatory effects. This includes enhancing lymphocyte maturation and activity, indicating potential applications in immunotherapy and the development of novel immunologically active compounds (Kikelj et al., 1998).
Safety And Hazards
properties
IUPAC Name |
N-cyclohexyl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c19-13(16-10-5-2-1-3-6-10)9-21-14-11-7-4-8-12(11)17-15(20)18-14/h10H,1-9H2,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMASNWRDTXGLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=O)NC3=C2CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide |
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